molecular formula C19H22F2N2O B5434264 3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine

Katalognummer B5434264
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: PSCKKPHFPFUGIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DFP-10825 belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies for the treatment of various disorders, including depression, anxiety, and addiction.

Wirkmechanismus

3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine exerts its pharmacological effects by selectively binding to the SERT and blocking its reuptake function. This leads to an increase in the extracellular levels of serotonin in the brain, which activates the postsynaptic 5-HT1A receptors and enhances the activity of the prefrontal cortex. This compound also has weak affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are known to be involved in the regulation of mood, emotion, and cognition. This compound has also been shown to enhance the activity of the prefrontal cortex and reduce the activity of the amygdala, which may contribute to its anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine has several advantages as a research tool in the laboratory. The compound is relatively easy to synthesize and has high purity, which allows for accurate dosing and reproducibility of results. This compound also has high selectivity for the SERT, which minimizes off-target effects and reduces the risk of toxicity. However, this compound has several limitations as well. The compound has low solubility in water, which may limit its use in certain experimental protocols. This compound also has limited bioavailability and may require high doses to achieve therapeutic effects.

Zukünftige Richtungen

3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine has several potential future directions for research. The compound may be further evaluated for its therapeutic potential in the treatment of various disorders, including depression, anxiety, and addiction. This compound may also be used as a research tool to investigate the role of serotonin in the regulation of mood, emotion, and cognition. Additionally, this compound may be modified to improve its pharmacokinetic properties and increase its bioavailability, which may enhance its therapeutic potential.

Synthesemethoden

The synthesis of 3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine involves several steps, starting from the reaction of 2,6-difluorobenzyl chloride with ethylamine to produce 2-(2,6-difluorophenyl)ethylamine. The resulting compound is then reacted with 4-methyl-1H-pyrrole-2-carboxylic acid to obtain the intermediate product, which is subsequently converted into this compound by reacting with piperidine and acetic anhydride. The overall yield of the synthesis process is approximately 40%, and the purity of the final product is greater than 98%.

Wissenschaftliche Forschungsanwendungen

3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been evaluated for its antidepressant and anxiolytic effects in preclinical models. The compound has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which are known to be involved in the regulation of mood and emotion.
In pharmacology, this compound has been studied for its mechanism of action and pharmacokinetic properties. The compound has been shown to selectively bind to the serotonin transporter (SERT) and block its reuptake function, leading to an increase in the extracellular levels of serotonin in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are widely used as antidepressant drugs.
In neuroscience, this compound has been investigated for its effects on the brain and behavior. The compound has been shown to enhance the activity of the prefrontal cortex, which is involved in the regulation of cognitive processes such as attention, working memory, and decision-making. This compound has also been shown to reduce the activity of the amygdala, which is involved in the processing of emotional stimuli.

Eigenschaften

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O/c1-13-10-18(22-11-13)19(24)23-9-3-4-14(12-23)7-8-15-16(20)5-2-6-17(15)21/h2,5-6,10-11,14,22H,3-4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCKKPHFPFUGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.